molecular formula C9H8N2O B1600534 3-(Oxazol-4-yl)aniline CAS No. 521982-80-9

3-(Oxazol-4-yl)aniline

Cat. No. B1600534
CAS RN: 521982-80-9
M. Wt: 160.17 g/mol
InChI Key: ZHOOTBMJVAOIIO-UHFFFAOYSA-N
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Description

3-(Oxazol-4-yl)aniline is a chemical compound with the CAS Number: 521982-80-9. Its molecular weight is 160.18 and its molecular formula is C9H8N2O . It is stored in a dark place, under an inert atmosphere, at a temperature of 2-8°C .


Synthesis Analysis

The synthesis of oxazoles, the class of compounds to which 3-(Oxazol-4-yl)aniline belongs, has been extensively studied. The Van Leusen Oxazole Synthesis is one of the most well-known methods, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes . Other methods include the direct arylation of oxazoles with aryl and heteroaryl bromides, chlorides, iodides, and triflates . The choice of solvent can influence the regioselectivity of the arylation .


Molecular Structure Analysis

The molecular structure of 3-(Oxazol-4-yl)aniline consists of a five-membered oxazole ring attached to an aniline group. The oxazole ring contains one nitrogen and one oxygen atom .


Physical And Chemical Properties Analysis

3-(Oxazol-4-yl)aniline is a solid or liquid at room temperature . It is stable under normal conditions and incompatible with strong oxidizing agents, strong acids, and strong bases .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Derivatives : Aniline reacts with various aromatic aldehydes to produce Schiff bases and synthetic oxazepine structures, characterized by FTIR, mass spectral, and elemental analyses (Jirjees, 2022).
  • Development of 1,3,4 Oxadiazole Derivatives : 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline compounds have been synthesized, aiming to develop novel biologically active compounds with significant antidiabetic, anti-inflammatory, and anticancer activities (Kavitha, Kannan, & Gnanavel, 2016).

Biological Evaluation

  • Anti-inflammatory and Anticancer Properties : Various synthesized compounds, including 3-(2-arylideneaminooxazol-4-yl)indoles, demonstrated notable anti-inflammatory activity in animal models, with some showing higher efficacy than standard drugs (Bansal, Srivastava, & Kumar, 2000).
  • Antitubercular Activity : N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline derivatives showed promising antitubercular activity against Mycobacterium tuberculosis strains, highlighting their potential in treating tuberculosis (Dighe, Mahajan, Maste, & Bhat, 2012).

Electrochemical and Photophysical Applications

  • Electropolymer Synthesis : 4-Azidoaniline-based electropolymer, combined with “click” chemistry, facilitates the functionalization of conductive surfaces, showing potential in electrochemical applications (Coates et al., 2012).
  • Photoluminescent Copper(I) Complexes : Heteroleptic copper(I) complexes incorporating amido-triazole and diphosphine ligands were synthesized, displaying long-lived photoluminescence with a variety of colors and potential applications in light-emitting devices (Manbeck, Brennessel, & Eisenberg, 2011).

Advanced Material Development

  • Synthesis of Oligoaniline Microspheres : The polymerization of aniline with ammonium persulfate in specific conditions resulted in oligoaniline microspheres, potentially applicable in various material science domains (Ferreira, Pires, & Temperini, 2011).
  • Electroluminescent Properties of Aniline-Based Compounds : Compounds with aniline as a core element were synthesized, showing high photoluminescence quantum yields and potential applications in organic light-emitting diodes (OLEDs) (Jin et al., 2020).

Safety and Hazards

3-(Oxazol-4-yl)aniline is labeled with the GHS07 pictogram and has the signal word “Warning”. It can cause serious eye irritation (H319). Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

properties

IUPAC Name

3-(1,3-oxazol-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-8-3-1-2-7(4-8)9-5-12-6-11-9/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOOTBMJVAOIIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=COC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449134
Record name 3-(oxazol-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Oxazol-4-yl)aniline

CAS RN

521982-80-9
Record name 3-(oxazol-4-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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